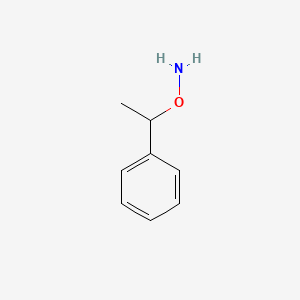

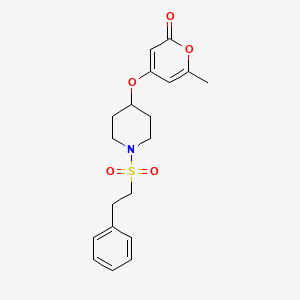

![molecular formula C23H19N3O5S B2526516 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide CAS No. 1021116-63-1](/img/structure/B2526516.png)

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a thiazolopyrimidin moiety, which is a fused heterocyclic system known to confer various pharmacological properties. The presence of a benzo[d][1,3]dioxole group suggests potential for interaction with biological systems, possibly through receptor binding or enzyme inhibition.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, compounds with a thiazolopyrimidin core have been synthesized by reacting appropriate precursors such as phenylamino-imidazole derivatives with chloroacetamide compounds under specific conditions . Similarly, the synthesis of benzothiazole and pyrimidin derivatives often involves base-promoted reactions, as seen in the preparation of (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives . Although the exact synthesis route for the compound is not provided, it is likely to involve multi-step reactions including the formation of the thiazolopyrimidin ring and subsequent functionalization with the benzo[d][1,3]dioxole group.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of various substituents. The presence of multiple heteroatoms and aromatic systems in the compound suggests a complex structure with potential for diverse chemical interactions.

Chemical Reactions Analysis

Compounds with similar structural features have been shown to participate in various chemical reactions. For example, thiazolopyrimidin derivatives can react with substituted aldehydes to form new compounds with potential anticancer activity . The reactivity of the acetamide moiety and the presence of electron-donating and electron-withdrawing groups on the aromatic rings can influence the chemical behavior of such molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be characterized by their photophysical behavior, solvatochromic effects, and computational studies such as density functional theory (DFT) . The acidity constants (pKa) of similar compounds have been determined using UV spectroscopy, indicating the protonation states of different nitrogen atoms in the molecule . These properties are crucial for understanding the compound's stability, solubility, and interaction with biological targets.

Scientific Research Applications

Antioxidant Properties

The compound's derivative exhibits significant antioxidant activities. For instance, a study by Abd-Almonuim, Mohammed, and Al-khalifa (2020) demonstrated that a coumarin derivative of this compound showed high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, compared to vitamin C's 92% at the same concentration (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Antimicrobial Activity

Several studies have shown that derivatives of this compound have antimicrobial properties. Bondock, Rabie, Etman, and Fadda (2008) synthesized various heterocycles incorporating this compound's moiety, which were evaluated and found to have antimicrobial activities (Bondock, Rabie, Etman, & Fadda, 2008).

Application in Neurodegenerative Disorders

Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted derivatives of this compound and found them to have high affinity for peripheral benzodiazepine receptors, suggesting potential for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-13-14(2)24-23-26(22(13)28)18(11-32-23)15-4-3-5-16(8-15)25-21(27)10-29-17-6-7-19-20(9-17)31-12-30-19/h3-9,11H,10,12H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGKMOJFOYCMOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)COC4=CC5=C(C=C4)OCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

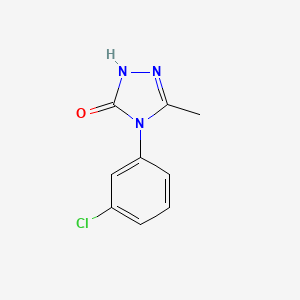

![N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2526434.png)

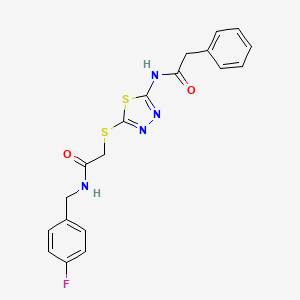

![3-(4-chlorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526437.png)

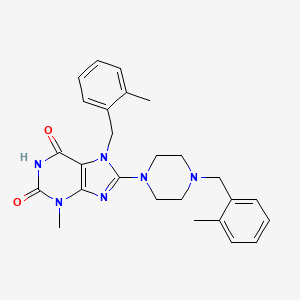

![N-(1-cyano-2-methylpropyl)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B2526444.png)

![3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2526446.png)

![4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2526451.png)

![1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526452.png)

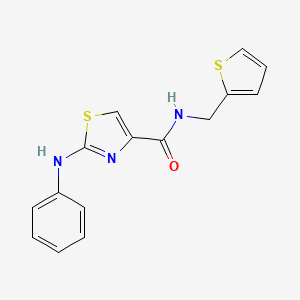

![3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526453.png)

![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)